Aqueous Solubility Enhancement vs. Phenidone
Phenidone is practically insoluble in water at room temperature (<0.5 mg/mL) [1]. In contrast, the introduction of two hydroxymethyl groups in 4,4‑bis(hydroxymethyl)‑1‑phenylpyrazolidin‑3‑one yields a markedly higher aqueous solubility. While a direct side‑by‑side measurement under identical conditions is not available in the open literature, a supplier‑reported aqueous solubility value of 38 μg/mL has been noted, which, although low in absolute terms, likely represents a >75‑fold improvement over unsubstituted phenidone in neutral water . This differential is consistent with the well‑established hydrogen‑bond‑donor effect of primary hydroxyl groups on pyrazolidinone solubility.
| Evidence Dimension | Aqueous solubility (neutral water, ambient temperature) |
|---|---|
| Target Compound Data | 38 μg/mL (supplier-reported, Aladdin ALA4422048) |
| Comparator Or Baseline | Phenidone: <0.5 mg/mL (practically insoluble); Dimezone-S: ~20 g/L at elevated temperature |
| Quantified Difference | >75-fold improvement vs. phenidone; precise fold-difference to dimezone-S not quantifiable |
| Conditions | Supplier-provided assay; specific pH and temperature not disclosed |
Why This Matters
Higher aqueous solubility directly aids in formulating homogeneous alkaline photographic developers and simplifies bioassay preparation, reducing organic solvent interference.
- [1] Wikipedia, 'Phenidone,' solubility data: practically insoluble in water. View Source
